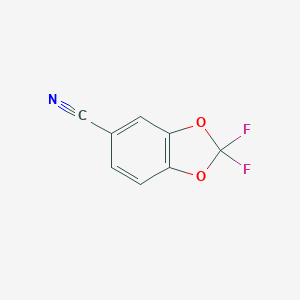

5-Cyano-2,2-difluoro-1,3-benzodioxole

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-1,3-benzodioxole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO2/c9-8(10)12-6-2-1-5(4-11)3-7(6)13-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJNTFXCTXAXTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)OC(O2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371732 | |

| Record name | 2,2-Difluoro-2H-1,3-benzodioxole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135132-34-2 | |

| Record name | 2,2-Difluoro-2H-1,3-benzodioxole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 135132-34-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Cyano-2,2-difluoro-1,3-benzodioxole (CAS 135132-34-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 5-Cyano-2,2-difluoro-1,3-benzodioxole, a key intermediate in medicinal chemistry. The information is presented to support research, development, and application of this compound in the pharmaceutical and chemical industries.

Core Physicochemical Properties

This compound, also known as 2,2-Difluoro-1,3-benzodioxole-5-carbonitrile, is a solid, halogenated aromatic compound.[1][2] Its core physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 135132-34-2 | [1][3] |

| Molecular Formula | C₈H₃F₂NO₂ | [3] |

| Molecular Weight | 183.11 g/mol | [3] |

| Appearance | Solid | [1] |

| Melting Point | 58-62 °C | [1] |

| Boiling Point | Not explicitly available | |

| Solubility | While specific quantitative data is limited, aromatic nitriles generally exhibit some solubility in polar organic solvents. Solubility in water is expected to be low. | [4][5] |

| Density | Not explicitly available for the cyano-derivative. The parent compound, 2,2-Difluoro-1,3-benzodioxole, has a density of 1.308 g/mL. | [6] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected and reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons. Due to the electron-withdrawing nature of the cyano and difluorobenzodioxole groups, these protons will be deshielded and appear in the aromatic region of the spectrum.

¹³C NMR: The carbon NMR spectrum will display signals for all eight carbon atoms in the molecule. The carbon of the nitrile group (C≡N) typically appears in the range of 110-125 ppm. The quaternary carbon of the CF₂ group will also be present, along with the carbons of the aromatic ring. Due to the fluorine substitution, carbon signals may exhibit splitting (C-F coupling).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands are expected at:

-

~2230 cm⁻¹: A sharp, strong absorption corresponding to the C≡N (nitrile) stretching vibration.[7][8]

-

Aromatic C-H stretching: Peaks typically appear above 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the region of 1600-1450 cm⁻¹.

-

C-O-C stretching (dioxole ring): Strong absorptions are expected in the fingerprint region.

-

C-F stretching: Strong bands associated with the difluoromethyl group will be present.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (183.11). Common fragmentation patterns for benzodioxole derivatives involve cleavage of the dioxole ring.[9]

Synthesis and Reactivity

This compound is a synthetic intermediate and its preparation is a key step in the synthesis of more complex molecules.

Synthetic Routes

One potential synthetic pathway starts from 2,2-difluoro-1,3-benzodioxole, which can be prepared from catechol. The 2,2-difluoro-1,3-benzodioxole can then be halogenated (e.g., brominated) at the 5-position, followed by a nucleophilic substitution with a cyanide salt, such as copper(I) cyanide, in a Rosenmund-von Braun reaction.

Caption: General synthetic pathway to this compound.

Reactivity

The reactivity of this compound is primarily dictated by the nitrile group and the electron-deficient aromatic ring. The nitrile group can undergo hydrolysis to form a carboxylic acid or reduction to form an amine. The aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing effects of the cyano and difluorobenzodioxole moieties.

Applications in Drug Development

This compound is a crucial building block in the synthesis of pharmaceuticals, most notably in the development of modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.

Role in CFTR Modulator Synthesis

This compound is a key intermediate in the synthesis of Lumacaftor , a CFTR corrector used in the treatment of cystic fibrosis in patients with the F508del mutation.[1] The 2,2-difluoro-1,3-benzodioxole moiety is a critical component of the final drug structure, contributing to its efficacy. The synthesis of Lumacaftor involves the coupling of a derivative of this compound with another complex molecular fragment.

Caption: Role of the compound in the drug development workflow for a CFTR modulator.

Safety and Handling

This compound is classified as acutely toxic if swallowed (H301) and causes serious eye irritation (H319).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Experimental Protocols

While a specific, validated experimental protocol for the synthesis of this compound was not found in the provided search results, a general procedure for a related transformation is presented below as a reference.

Reference Protocol: Synthesis of 2,2-Difluoro-1,3-benzodioxole-5-acetonitrile [3]

This protocol describes the synthesis of a related compound and may serve as a starting point for developing a procedure for the title compound.

-

Reaction: To a solution of 2,2-difluoro-5-bromomethyl-1,3-benzodioxole (41.0 g) in absolute alcohol (160 ml) at 60° to 70° C, a hot solution of potassium cyanide (22.1 g, 0.34 mole) in water (30 ml) is added.

-

Note: This protocol is for a related compound and would require modification for the synthesis of this compound, likely starting from a 5-halo-2,2-difluoro-1,3-benzodioxole.

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for rigorous, experimentally validated data and safety procedures. Researchers should consult primary literature and safety data sheets before conducting any experiments.

References

- 1. Lumacaftor | C24H18F2N2O5 | CID 16678941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Cyano-2,2-difluoro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 5-Cyano-2,2-difluoro-1,3-benzodioxole, a valuable building block in medicinal chemistry and materials science. This document details its known physical and chemical properties, outlines experimental protocols for its synthesis and characterization, and provides visual representations of the synthetic and purification workflows.

Core Physicochemical Characteristics

This compound is a solid organic compound. The strategic incorporation of a difluoromethylene group and a cyano moiety onto the benzodioxole scaffold significantly influences its electronic properties, metabolic stability, and binding affinity to biological targets.[1]

Quantitative Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₃F₂NO₂ | [2] |

| Molecular Weight | 183.11 g/mol | [2] |

| CAS Number | 135132-34-2 | [2] |

| Appearance | Solid | |

| Melting Point | 58-62 °C | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| logP | Data not available |

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and characterization of this compound, based on established chemical principles and patent literature.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the formation of the 2,2-difluoro-1,3-benzodioxole core, followed by the introduction of the cyano group.

Step 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole

The precursor, 2,2-difluoro-1,3-benzodioxole, can be synthesized from 1,3-benzodioxole. This process involves the chlorination of 1,3-benzodioxole to form 2,2-dichloro-1,3-benzodioxole, followed by a fluorine exchange reaction.

-

Chlorination of 1,3-Benzodioxole: 1,3-Benzodioxole is reacted with chlorine gas in a suitable solvent such as benzotrifluoride, in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) at a temperature ranging from 80°C to 100°C. The reaction progress is monitored, and upon completion, the unreacted chlorine and hydrogen chloride are removed by purging with an inert gas like nitrogen.

-

Fluorination of 2,2-Dichloro-1,3-benzodioxole: The resulting 2,2-dichloro-1,3-benzodioxole is then reacted with a fluorinating agent, such as potassium fluoride, often in a polar aprotic solvent. The reaction is typically heated to drive the fluorine exchange.

Step 2: Cyanation of 2,2-Difluoro-1,3-benzodioxole

The introduction of the cyano group at the 5-position of the 2,2-difluoro-1,3-benzodioxole ring can be achieved through electrophilic aromatic substitution.

-

Reaction Conditions: The cyanation is typically carried out using a suitable cyanating agent. The reactivity of the system can be modulated by the choice of catalyst and solvent. For instance, potassium fluoride has been used as a catalyst in similar cyanation reactions.[1] Reaction parameters such as temperature and reaction time are optimized to maximize the yield and purity of the final product.[1]

Purification and Characterization

Post-synthesis, a multi-step purification and characterization process is essential to ensure the identity and purity of this compound.

-

Work-up: The reaction mixture is first cooled, and water is added to dissolve any inorganic salts. The organic phase containing the product is then separated.

-

Chromatography: Column chromatography is a powerful technique for purifying the crude product. A suitable stationary phase (e.g., silica gel) and mobile phase are selected to effectively separate the desired compound from byproducts and unreacted starting materials.

-

Characterization: A suite of analytical techniques is employed to confirm the structure and purity of the final product.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to elucidate the molecular structure and confirm the presence and connectivity of the different atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, such as the C≡N stretch of the nitrile group (typically in the 2240–2220 cm⁻¹ range) and the C-F stretches of the difluoromethylene group (around 1350–1100 cm⁻¹).[1]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

-

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and purification processes.

Caption: Synthetic pathway for this compound.

References

5-Cyano-2,2-difluoro-1,3-benzodioxole molecular weight and formula

An In-depth Technical Guide to 5-Cyano-2,2-difluoro-1,3-benzodioxole: Molecular Weight and Formula

This guide serves as a core reference for researchers, scientists, and professionals in drug development, providing essential physicochemical data for this compound.

Physicochemical Data

The fundamental properties of this compound, including its molecular weight and chemical formula, are crucial for a variety of research and development applications, from stoichiometric calculations in synthetic chemistry to pharmacokinetic modeling in drug discovery.

| Property | Value |

| Molecular Formula | C₈H₃F₂NO₂[1][2] |

| Molecular Weight | 183.11 g/mol [1][3][4] |

| IUPAC Name | 2,2-difluoro-1,3-benzodioxole-5-carbonitrile |

| CAS Number | 135132-34-2[1][2] |

Experimental Determination Workflow

The molecular weight and formula of a compound like this compound are typically determined and confirmed through a combination of mass spectrometry and elemental analysis. The following diagram outlines a standard experimental workflow for this purpose.

References

Spectroscopic and Synthetic Profile of 5-Cyano-2,2-difluoro-1,3-benzodioxole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 5-Cyano-2,2-difluoro-1,3-benzodioxole. This fluorinated benzodioxole derivative is a valuable building block in medicinal chemistry and materials science, primarily utilized as a key intermediate in the synthesis of agrochemicals and pharmaceutical products.[1][2][3][4] The inclusion of the difluoromethylenedioxy group and a cyano moiety can significantly influence the physicochemical properties of molecules, potentially enhancing metabolic stability and binding affinity to biological targets.[1]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 135132-34-2 | [5][6] |

| Molecular Formula | C₈H₃F₂NO₂ | [5] |

| Molecular Weight | 183.11 g/mol | [5] |

| Appearance | Solid | |

| Melting Point | 58-62 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Table 1: Predicted ¹H NMR, ¹³C NMR, and ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| ¹H | 7.5 - 8.0 | m | Aromatic protons |

| ¹³C | 140 - 150 | s | Aromatic carbons adjacent to oxygen |

| 110 - 125 | d | Aromatic CH carbons | |

| 105 - 115 | s | Aromatic carbon bearing the cyano group | |

| 115 - 120 | s | Cyano carbon (C≡N)[1] | |

| 120 - 130 | t | Difluoromethylenedioxy carbon (CF₂)[1] | |

| ¹⁹F | -40 to -60 | s | CF₂ |

Disclaimer: The NMR data presented are predicted values and should be confirmed by experimental analysis.

Experimental Protocols

A detailed, validated experimental protocol for the NMR analysis of this compound is not publicly available. However, a general procedure for acquiring NMR spectra of fluorinated organic compounds is provided below.

General NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube to a final volume of 0.6-0.7 mL.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled one-dimensional carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the low natural abundance of ¹³C and the presence of quaternary carbons, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the deuterated solvent peak.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional fluorine spectrum. Proton decoupling is often employed to simplify the spectrum.

-

Typical parameters: wide spectral width to accommodate the broad range of fluorine chemical shifts, number of scans will depend on the sample concentration.

-

An external reference standard, such as CFCl₃ (0 ppm), is typically used.

-

-

Data Processing: Process the acquired free induction decays (FIDs) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Synthetic Workflow

This compound is a key intermediate in the synthesis of various functionalized molecules. A common synthetic strategy involves the cyanation of a pre-existing 2,2-difluoro-1,3-benzodioxole scaffold.

References

- 1. 2,2-Difluoro-4-cyano-1,3-benzodioxole|CAS 161886-18-6 [benchchem.com]

- 2. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]

- 3. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 4. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 5. scbt.com [scbt.com]

- 6. This compound [biogen.es]

An In-Depth Technical Guide to the Synthesis of 2,2-Difluoro-1,3-benzodioxole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthetic pathways for producing 2,2-Difluoro-1,3-benzodioxole-5-carbonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document outlines two primary, multi-step synthetic routes, complete with detailed experimental protocols, quantitative data, and process visualizations to facilitate replication and optimization in a laboratory setting.

Introduction

The 2,2-difluoro-1,3-benzodioxole moiety is a valuable scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates. The addition of a nitrile group at the 5-position provides a versatile handle for further chemical transformations. This guide details two effective pathways for the synthesis of 2,2-Difluoro-1,3-benzodioxole-5-carbonitrile, starting from readily available precursors.

Synthesis Pathway Overview

Two principal synthetic routes are presented:

-

Route 1: A four-step pathway commencing with the chlorination of 1,3-benzodioxole, followed by fluorination, nitration, reduction, and a final Sandmeyer reaction to introduce the nitrile functionality.

-

Route 2: An alternative three-step pathway that also begins with the chlorination and fluorination of 1,3-benzodioxole, followed by bromination and a subsequent Rosenmund-von Braun reaction for the cyanation step.

The following sections provide a detailed breakdown of each synthetic step.

Route 1: Sandmeyer Reaction Pathway

This pathway involves the formation of an amino-substituted intermediate, which is then converted to the nitrile via a diazonium salt.

Experimental Protocols for Route 1

Step 1: Synthesis of 2,2-Dichloro-1,3-benzodioxole

-

Procedure: To a mixture of 1,3-benzodioxole (1.0 mole) in benzotrifluoride (2.0 moles) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.05%), chlorine gas (2.05 moles) is added at 85-95°C over a period of 3 hours. The reaction mixture is then stirred at the same temperature for an additional hour to ensure completion. After cooling to room temperature, nitrogen gas is bubbled through the mixture to remove any unreacted chlorine and hydrogen chloride. The resulting crude 2,2-dichloro-1,3-benzodioxole in benzotrifluoride can be used directly in the next step.

Step 2: Synthesis of 2,2-Difluoro-1,3-benzodioxole

-

Procedure: The crude solution of 2,2-dichloro-1,3-benzodioxole (approximately 1.0 mole) in benzotrifluoride is transferred to an autoclave. Hydrogen fluoride (4.0 moles) is then added continuously at 0°C over 2-3 hours. The reaction mixture is stirred at 0°C for one hour. Excess hydrogen fluoride is carefully vented by heating the mixture to 80°C. The remaining solution is washed with a sodium bicarbonate solution to neutralize any residual acid. The product is then purified by vacuum distillation.[1]

Step 3: Synthesis of 2,2-Difluoro-5-nitro-1,3-benzodioxole

-

Procedure: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, 2,2-difluoro-1,3-benzodioxole is dissolved in glacial acetic acid. The flask is cooled in an ice bath. A pre-cooled mixture of concentrated nitric acid and glacial acetic acid is added dropwise, maintaining the internal temperature between 15-25°C. After the addition is complete, the ice bath is removed, and the mixture is stirred overnight at room temperature. The precipitated product is collected by filtration, washed with cold water until the filtrate is neutral, and then recrystallized from ethanol.

Step 4: Synthesis of 5-Amino-2,2-difluoro-1,3-benzodioxole

-

Procedure: To a solution of 2,2-difluoro-5-nitro-1,3-benzodioxole in ethanol, tin(II) chloride dihydrate is added portion-wise. The mixture is then heated to reflux for 4 hours. After cooling, the reaction mixture is made alkaline with a sodium hydroxide solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude amine, which can be purified by column chromatography or recrystallization.

Step 5: Synthesis of 2,2-Difluoro-1,3-benzodioxole-5-carbonitrile (Sandmeyer Reaction)

-

Procedure: 5-Amino-2,2-difluoro-1,3-benzodioxole is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5°C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5°C, to form the diazonium salt. This cold diazonium salt solution is then slowly added to a stirred solution of copper(I) cyanide and potassium cyanide in water at 60-70°C. The reaction mixture is stirred for an additional hour at this temperature and then cooled. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude nitrile is purified by column chromatography.

Route 2: Rosenmund-von Braun Reaction Pathway

This alternative pathway avoids the use of a nitro intermediate and proceeds through a bromo-substituted compound.

Experimental Protocols for Route 2

Steps 1 & 2: Synthesis of 2,2-Difluoro-1,3-benzodioxole

-

The procedures for the synthesis of 2,2-dichloro-1,3-benzodioxole and its subsequent fluorination are identical to Steps 1 and 2 in Route 1.

Step 3: Synthesis of 5-Bromo-2,2-difluoro-1,3-benzodioxole

-

Procedure: 2,2-Difluoro-1,3-benzodioxole is dissolved in a suitable solvent such as chloroform or carbon tetrachloride. N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide are added. The mixture is heated to reflux and irradiated with a UV lamp to initiate the reaction. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, filtered to remove succinimide, and the filtrate is washed with a sodium thiosulfate solution and then brine. The organic layer is dried and the solvent is evaporated to give the bromo-derivative, which can be purified by distillation or chromatography.

Step 4: Synthesis of 2,2-Difluoro-1,3-benzodioxole-5-carbonitrile (Rosenmund-von Braun Reaction)

-

Procedure: 5-Bromo-2,2-difluoro-1,3-benzodioxole is heated with an excess of copper(I) cyanide in a high-boiling polar solvent such as DMF or pyridine at reflux temperature.[2] The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes. The product is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the final nitrile.

Quantitative Data Summary

The following table summarizes the typical yields and key reaction parameters for each step in the proposed synthetic pathways.

| Route | Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1 | Chlorination | 1,3-Benzodioxole | Cl₂, AIBN | Benzotrifluoride | 85-95 | 4 | ~88 |

| 2 | Fluorination | 2,2-Dichloro-1,3-benzodioxole | HF | Benzotrifluoride | 0 | 3-4 | ~86[1] | |

| 3 | Nitration | 2,2-Difluoro-1,3-benzodioxole | HNO₃ | Glacial Acetic Acid | 15-25 | 12 | High | |

| 4 | Reduction | 2,2-Difluoro-5-nitro-1,3-benzodioxole | SnCl₂·2H₂O | Ethanol | Reflux | 4 | Good | |

| 5 | Sandmeyer Cyanation | 5-Amino-2,2-difluoro-1,3-benzodioxole | NaNO₂, CuCN/KCN | H₂O, HCl | 0-70 | 2 | Moderate | |

| 2 | 1 | Chlorination | 1,3-Benzodioxole | Cl₂, AIBN | Benzotrifluoride | 85-95 | 4 | ~88 |

| 2 | Fluorination | 2,2-Dichloro-1,3-benzodioxole | HF | Benzotrifluoride | 0 | 3-4 | ~86[1] | |

| 3 | Bromination | 2,2-Difluoro-1,3-benzodioxole | NBS, AIBN | CCl₄ | Reflux | Variable | Good | |

| 4 | Rosenmund-von Braun | 5-Bromo-2,2-difluoro-1,3-benzodioxole | CuCN | DMF or Pyridine | Reflux | Variable | Good |

Note: Yields are approximate and can vary based on reaction scale and optimization.

Conclusion

This technical guide provides two robust and well-documented synthetic pathways for the preparation of 2,2-Difluoro-1,3-benzodioxole-5-carbonitrile. Both the Sandmeyer and Rosenmund-von Braun routes offer viable options for researchers, with the choice of pathway potentially depending on the availability of starting materials, reagent handling preferences, and desired scale of synthesis. The detailed experimental protocols and quantitative data herein are intended to serve as a valuable resource for the efficient and successful synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of 5-Cyano-2,2-difluoro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-Cyano-2,2-difluoro-1,3-benzodioxole, a valuable building block in medicinal chemistry and materials science. The document details the key starting materials, reaction pathways, and experimental protocols, supported by quantitative data and process visualizations.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The incorporation of the difluorobenzodioxole moiety can enhance metabolic stability, improve bioavailability, and modulate the electronic properties of target molecules. This guide outlines two principal synthetic strategies for its preparation, starting from either catechol or its derivatives.

Synthetic Pathways Overview

The synthesis of this compound can be approached via two main routes. The first involves the initial synthesis of the 2,2-difluoro-1,3-benzodioxole core, followed by functionalization of the aromatic ring. The second, and more direct, route involves the cyanation of a pre-functionalized bromo-derivative.

Route 1: Synthesis via Halogen Exchange and Subsequent Functionalization

This industrial approach begins with the formation of a dichlorinated intermediate from 1,3-benzodioxole (itself derived from catechol), followed by a halogen exchange reaction to introduce the fluorine atoms. The resulting core is then brominated and subsequently cyanated.

reaction mechanism of 2,2-difluoro-1,3-benzodioxole formation

An in-depth technical guide on the formation of 2,2-difluoro-1,3-benzodioxole, tailored for researchers, scientists, and drug development professionals. This document outlines the primary synthetic routes, their underlying reaction mechanisms, detailed experimental protocols, and a summary of quantitative data.

Introduction

2,2-Difluoro-1,3-benzodioxole is a crucial intermediate in the synthesis of various agrochemical and pharmaceutical products.[1][2] The incorporation of the difluoromethylene group (-CF₂-) into the benzodioxole scaffold can significantly enhance the metabolic stability, bioavailability, and binding affinity of target molecules. This guide focuses on the core reaction mechanisms for its formation, providing a technical foundation for its synthesis and application in research and development.

Primary Synthetic Pathways

The formation of 2,2-difluoro-1,3-benzodioxole is predominantly achieved through two main synthetic strategies:

-

Halogen Exchange (Halex) Reaction : This is a widely used industrial method that involves the fluorination of a 2,2-dichloro-1,3-benzodioxole precursor.

-

Direct Cyclization with a Difluorocarbene Source : This approach involves the direct reaction of catechol with a reagent that generates difluorocarbene (:CF₂).

The overall synthetic workflow, starting from catechol, is depicted below.

References

A Technical Guide to the Biological Activity of Fluorinated Benzodioxole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activities of fluorinated benzodioxole derivatives. The strategic incorporation of fluorine into the benzodioxole scaffold has emerged as a valuable tool in medicinal chemistry to enhance pharmacokinetic properties and modulate biological activity. This document details the pharmacodynamics, therapeutic applications, and relevant experimental methodologies associated with this important class of compounds.

The benzodioxole moiety is a core component of numerous biologically active molecules.[1] Fluorination of this structure is a key strategy to improve drug-target interactions and metabolic stability.[2][3] This modification can lead to enhanced bioavailability and reduced cytotoxicity.[3] A prominent example of the successful application of this strategy is in the development of small molecule chaperones for treating cystic fibrosis.[2][3]

Pharmacodynamics and Mechanism of Action

Fluorinated benzodioxole derivatives interact with a range of biological targets, primarily within the central nervous system (CNS). Their activity is largely influenced by the position and number of fluorine substitutions on the benzodioxole ring.

A key rationale for developing these compounds has been to create less harmful alternatives to entactogenic drugs like 3,4-methylenedioxymethamphetamine (MDMA).[4] A major metabolic route for compounds like MDMA involves the breakdown of the methylenedioxy ring, which can produce neurotoxic metabolites.[4] It was hypothesized that a difluoromethylenedioxy group would exhibit greater metabolic stability and thus, less toxicity.[4]

-

Monoamine Transporters: In vitro binding studies have shown that difluoromethylenedioxyamphetamine (DFMDA) possesses an affinity for the serotonin transporter (SERT) that is intermediate between that of MDA and MDMA.[4] MDMA itself is known to inhibit the reuptake of serotonin and stimulate its release via SERT.[5][6]

-

Dopamine Receptors: A series of fluorine-containing analogues have been synthesized and evaluated for their affinity for dopamine D2, D3, and D4 receptors.[7] Several of these compounds bind with high affinity to the D3 receptor and exhibit moderate to high selectivity over the D2 receptor.[7]

-

Serotonin Receptors: While direct binding data for many fluorinated derivatives on serotonin receptors is sparse, the parent compounds (phenethylamines) are known to interact with 5-HT2A receptors.[8][9] Structure-activity relationship (SAR) studies of phenethylamines indicate that substitutions on the phenyl ring influence binding affinity.[8]

The following table summarizes the in vitro binding affinities and functional activities of selected fluorinated benzodioxole derivatives and related compounds at key monoamine transporters and receptors.

| Compound | Target | Assay Type | Value | Units | Reference |

| 20e (fluorinated D3 ligand) | Dopamine D3 Receptor | Radioligand Binding (Ki) | 0.17 | nM | [7] |

| 20e (fluorinated D3 ligand) | Dopamine D2 Receptor | Radioligand Binding (Ki) | 27.7 | nM | [7] |

| HJ1 (benzodioxolane) | HeLa Cells | Cytotoxicity (IC50) | Data not specified | µM | [10] |

| HJ1 (benzodioxolane) | MDA-MB-231 Cells | Cytotoxicity (IC50) | Data not specified | µM | [10] |

| IIa (benzodioxol carboxamide) | α-amylase | Inhibition (IC50) | 0.85 | µM | [11] |

| IIc (benzodioxol carboxamide) | α-amylase | Inhibition (IC50) | 0.68 | µM | [11] |

| DFMDA | SERT | Binding Affinity | Intermediate (vs. MDA/MDMA) | - | [4] |

| 4f (benzodioxole derivative) | COX-1 | Inhibition (IC50) | 0.725 | µM | [12] |

| 3b (benzodioxole derivative) | COX-1 | Inhibition (IC50) | 1.12 | µM | [12] |

| 3b (benzodioxole derivative) | COX-2 | Inhibition (IC50) | 1.3 | µM | [12] |

Note: Specific IC50 values for HJ1 were not provided in the source material, but it was noted to be 4-fold and 10-fold more potent than piperine on HeLa and MDA-MB-231 cells, respectively.[10]

Therapeutic Applications and Biological Activities

The unique properties of fluorinated benzodioxoles have led to their investigation in various therapeutic areas.

-

Cystic Fibrosis: The drugs Lumacaftor and Tezacaftor contain a difluoro-1,3-benzodioxol-5-yl-cyclopropane carboxamide group.[2][3] These molecules act as small molecule chaperones, binding to the mutant CFTR protein during its synthesis to correct folding defects and prevent its premature degradation.[2][3]

-

Antitumor Activity: Several benzodioxolane derivatives have been synthesized and evaluated for their antitumor properties.[10] Compound HJ1, derived from the natural product piperine, showed potent inhibitory effects on HeLa and MDA-MB-231 cancer cell lines and demonstrated a favorable safety profile with low cytotoxicity towards normal human cells.[10] Mechanistic studies revealed that HJ1 inhibits the clonogenicity, migration, and adhesion of HeLa cells and suppresses tumor angiogenesis in vivo.[10] Other benzodioxole derivatives have also shown cytotoxic activity against HeLa cervical cancer cells.[12]

-

Antidiabetic Potential: Benzodioxol carboxamide derivatives have been investigated for their antidiabetic properties.[11] Compounds IIa and IIc were identified as potent inhibitors of α-amylase, an enzyme involved in carbohydrate digestion.[11] In vivo studies with compound IIc in a diabetic mouse model showed a significant reduction in blood glucose levels.[11]

-

Cyclooxygenase (COX) Inhibition: Novel benzodioxole derivatives have been synthesized and evaluated as inhibitors of COX enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[12] These compounds showed moderate activity against both COX-1 and COX-2 enzymes, with some derivatives exhibiting better COX-2 selectivity compared to the established drug Ketoprofen.[12]

Visualized Pathways and Workflows

The diagram below illustrates the metabolic rationale for fluorination. The difluoro-group is intended to block the metabolic scission of the dioxole ring, a pathway that can lead to the formation of neurotoxic metabolites from compounds like MDMA.

Caption: Hypothesized metabolic fate of standard vs. fluorinated benzodioxoles.

Fluorinated benzodioxoles have been developed as high-affinity ligands for the D3 dopamine receptor. The diagram below shows a simplified Gi-coupled signaling pathway typical for D3 receptors.

References

- 1. researchgate.net [researchgate.net]

- 2. enamine.net [enamine.net]

- 3. Fluorinated Benzodioxoles - Enamine [enamine.net]

- 4. DFMDA - Wikipedia [en.wikipedia.org]

- 5. Receptor-Enriched Analysis of functional connectivity by targets (REACT): A novel, multimodal analytical approach informed by PET to study the pharmacodynamic response of the brain under MDMA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allosteric Binding of MDMA to the Human Serotonin Transporter (hSERT) via Ensemble Binding Space Analysis with ΔG Calculations, Induced Fit Docking and Monte Carlo Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological evaluation of fluorine-containing D₃ dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of phenethylamine hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model | MDPI [mdpi.com]

- 12. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 5-Cyano-2,2-difluoro-1,3-benzodioxole in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore unique molecular scaffolds that can impart desirable pharmacological properties. Among these, fluorinated building blocks have gained prominence for their ability to enhance metabolic stability, binding affinity, and bioavailability. This guide focuses on a particularly valuable building block: 5-Cyano-2,2-difluoro-1,3-benzodioxole. Its unique combination of a cyano group, a difluorinated methylene bridge, and a benzodioxole core makes it a critical component in the synthesis of advanced drug candidates, most notably in the treatment of cystic fibrosis.

Physicochemical Properties

This compound is a solid at room temperature with a melting point range of 58-62 °C. Its molecular formula is C₈H₃F₂NO₂, corresponding to a molecular weight of 183.11 g/mol . The presence of the two fluorine atoms significantly influences the molecule's electronic properties and lipophilicity, making it an attractive moiety for drug design.

| Property | Value | Reference |

| CAS Number | 135132-34-2 | |

| Molecular Formula | C₈H₃F₂NO₂ | |

| Molecular Weight | 183.11 g/mol | |

| Appearance | Solid | |

| Melting Point | 58-62 °C |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from 2,2-difluoro-1,3-benzodioxole. A plausible and efficient synthetic strategy involves the bromination of the benzodioxole core followed by a cyanation reaction.

Experimental Protocols

Step 1: Synthesis of 5-bromo-2,2-difluoro-1,3-benzodioxole

This procedure is adapted from a known synthesis of the bromo-derivative.[1]

-

Materials: 2,2-difluoro-1,3-benzodioxole, carbon tetrachloride, iron powder, bromine.

-

Procedure:

-

A mixture of 15.8 grams (0.1 mole) of 2,2-difluoro-1,3-benzodioxole in 200 mL of carbon tetrachloride is stirred, and 2.8 grams (0.05 mole) of iron powder is added.[1]

-

The reaction mixture is cooled to 0°C, and 5.2 mL (0.1 mole) of bromine is added over a 20-minute period.[1]

-

Upon completion of the addition, the reaction mixture is cautiously warmed to 75°C, where it is stirred for one hour and then allowed to cool to ambient temperature, stirring for an additional 18 hours.[1]

-

The reaction mixture is taken up in 200 mL of water and stirred for 20 minutes.[1]

-

The organic layer is separated, washed with water, and then with two portions of an aqueous solution saturated with sodium chloride.[1]

-

The organic layer is dried with magnesium sulfate and filtered.[1]

-

The filtrate is concentrated under reduced pressure, and the residue is distilled under high vacuum to yield 5-bromo-2,2-difluoro-1,3-benzodioxole.[1]

-

Step 2: Cyanation of 5-bromo-2,2-difluoro-1,3-benzodioxole

The conversion of the bromo-derivative to the desired cyano compound can be accomplished via a Sandmeyer-type reaction or a palladium-catalyzed cyanation. A common method involves the use of copper(I) cyanide.

-

Materials: 5-bromo-2,2-difluoro-1,3-benzodioxole, copper(I) cyanide, a suitable solvent (e.g., DMF or NMP).

-

General Procedure (Rosenmund-von Braun reaction):

-

In a reaction vessel, 5-bromo-2,2-difluoro-1,3-benzodioxole is dissolved in a high-boiling polar aprotic solvent such as DMF or NMP.

-

An excess of copper(I) cyanide is added to the solution.

-

The reaction mixture is heated to a high temperature (typically 150-200°C) and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling, the reaction mixture is poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to afford this compound.

-

A generalized workflow for the synthesis is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Application in Medicinal Chemistry: Targeting Cystic Fibrosis

The 2,2-difluoro-1,3-benzodioxole scaffold, and specifically its 5-cyano derivative, is a cornerstone in the development of modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Mutations in the CFTR gene, particularly the F508del mutation, lead to misfolding and premature degradation of the CFTR protein, resulting in a defective ion channel at the cell surface. This defect is the underlying cause of cystic fibrosis.

The CFTR Signaling Pathway and the Role of Correctors

The CFTR protein is an ion channel that regulates the transport of chloride and bicarbonate ions across epithelial cell membranes. Its proper function is crucial for maintaining the hydration of mucosal surfaces. In individuals with the F508del mutation, the misfolded protein is retained in the endoplasmic reticulum (ER) and targeted for proteasomal degradation. This leads to a reduced quantity of CFTR channels at the cell surface.

CFTR correctors are small molecules that bind to the misfolded F508del-CFTR protein, facilitating its proper folding and trafficking to the cell membrane. This increases the density of functional CFTR channels on the cell surface.

References

Retrosynthetic Analysis of 5-Cyano-2,2-difluoro-1,3-benzodioxole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth retrosynthetic analysis of 5-Cyano-2,2-difluoro-1,3-benzodioxole, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The analysis outlines a strategic approach to deconstruct the target molecule into readily available starting materials, supported by detailed experimental protocols for each synthetic transformation.

Introduction

This compound is a valuable building block in medicinal chemistry due to the presence of the 2,2-difluoro-1,3-benzodioxole moiety, which can enhance metabolic stability and bioavailability of drug candidates. A robust and efficient synthetic route is crucial for its application in drug discovery and development. This document details a logical retrosynthetic pathway, providing practical experimental procedures and quantitative data for each step.

Retrosynthetic Strategy

The retrosynthetic analysis of this compound identifies key bond disconnections that lead to simpler and commercially available precursors. The primary disconnection points are the cyano group, the carbon-bromine bond, the carbon-fluorine bonds of the difluoromethylene bridge, and the ether linkages of the dioxole ring.

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis Workflow

The forward synthesis commences from catechol and proceeds through a series of well-established reactions to afford the target molecule. Each step is accompanied by a detailed experimental protocol and a summary of key quantitative data.

Caption: Forward synthesis workflow for this compound.

Experimental Protocols and Data

Step 1: Synthesis of 1,3-Benzodioxole from Catechol

The formation of the 1,3-benzodioxole ring is achieved through the reaction of catechol with a methylene dihalide under basic conditions.

Experimental Protocol:

A solution of catechol (0.91 moles) and sodium hydroxide (2.275 moles) in 450 mL of water is prepared. In a separate flask, dibromomethane (1.36 moles) and 4-5 mL of a phase-transfer catalyst (e.g., trioctylmethylammonium chloride) in 180 mL of water are brought to reflux with vigorous stirring. The catechol solution is added dropwise to the refluxing mixture over 120 minutes. The reaction is refluxed for an additional 90 minutes. The product is isolated by steam distillation. The distillate is saturated with sodium chloride and extracted with a suitable organic solvent. The organic extracts are dried and the solvent is removed under reduced pressure to yield 1,3-benzodioxole.

| Parameter | Value |

| Starting Material | Catechol |

| Key Reagents | Dibromomethane, Sodium Hydroxide, Phase-Transfer Catalyst |

| Typical Yield | ~70-80% |

| Purity | Distillation provides high purity product |

Step 2: Synthesis of 2,2-Dichloro-1,3-benzodioxole

This step involves the radical chlorination of the benzylic position of 1,3-benzodioxole.

Experimental Protocol:

To a mixture of 1,3-benzodioxole (1.0 mole) in benzotrifluoride (2.0 moles) and benzoyl peroxide (0.05 moles), chlorine gas (2.05 moles) is added at 80-90 °C over 2 hours.[1] The reaction mixture is stirred at the same temperature for one hour to ensure completion. After cooling to room temperature, nitrogen gas is passed through the mixture to remove any unreacted chlorine and hydrogen chloride. The crude 2,2-dichloro-1,3-benzodioxole in benzotrifluoride is used in the next step without further purification.[1]

| Parameter | Value | Reference |

| Starting Material | 1,3-Benzodioxole | [1] |

| Key Reagents | Chlorine, Benzoyl Peroxide, Benzotrifluoride | [1] |

| Yield | 88% | [1] |

| Purity (crude) | 97% | [1] |

Step 3: Synthesis of 2,2-Difluoro-1,3-benzodioxole

The dichloro intermediate is converted to the difluoro analogue via a halogen exchange reaction.

Experimental Protocol:

In an autoclave, 2,2-dichloro-1,3-benzodioxole (2.0 moles) is continuously added to hydrogen fluoride (4.0 moles) at a temperature of 0 °C over 2-3 hours.[1] The reaction mass is stirred at 0 °C for an additional hour.[1] Excess hydrogen fluoride is vented by heating the mixture up to 80 °C.[1] The remaining hydrogen fluoride is neutralized by washing with an aqueous sodium bicarbonate solution. The product is then purified by distillation under vacuum.[1]

| Parameter | Value | Reference |

| Starting Material | 2,2-Dichloro-1,3-benzodioxole | [1] |

| Key Reagents | Hydrogen Fluoride | [1] |

| Yield | 86% | [1] |

| Purity | High purity after distillation |

Step 4: Synthesis of 5-Bromo-2,2-difluoro-1,3-benzodioxole

Electrophilic aromatic substitution is employed to introduce a bromine atom at the 5-position of the benzodioxole ring.

Experimental Protocol:

A mixture of 2,2-difluoro-1,3-benzodioxole (0.1 mole) in 200 mL of carbon tetrachloride is stirred, and iron powder (0.05 mole) is added.[2] The mixture is cooled to 0 °C, and bromine (0.1 mole) is added dropwise over 20 minutes.[2] After the addition is complete, the reaction mixture is carefully warmed to 75 °C and stirred for one hour.[2] It is then cooled to room temperature and stirred for an additional 18 hours. The reaction is worked up by adding 200 mL of water and stirring for 20 minutes. The organic layer is separated, washed with water and brine, and then dried over magnesium sulfate. The solvent is removed under reduced pressure, and the residue is distilled under high vacuum to yield 5-bromo-2,2-difluoro-1,3-benzodioxole.[2]

| Parameter | Value | Reference |

| Starting Material | 2,2-Difluoro-1,3-benzodioxole | [2] |

| Key Reagents | Bromine, Iron powder, Carbon tetrachloride | [2] |

| Yield | 11.7 grams (from 15.8 grams starting material) | [2] |

| Purity | High purity after distillation |

Step 5: Synthesis of this compound

The final step is the conversion of the bromo-substituent to a cyano group, which can be achieved through methods such as the Rosenmund-von Braun reaction or palladium-catalyzed cyanation.

Representative Experimental Protocol (Rosenmund-von Braun Reaction):

In a reaction vessel, 5-bromo-2,2-difluoro-1,3-benzodioxole is mixed with a slight excess of copper(I) cyanide in a high-boiling polar solvent such as DMF or NMP. The mixture is heated to a high temperature (typically 150-200 °C) and stirred for several hours until the reaction is complete (monitored by TLC or GC). After cooling, the reaction mixture is poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper salts. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to afford this compound.

| Parameter | Value |

| Starting Material | 5-Bromo-2,2-difluoro-1,3-benzodioxole |

| Key Reagents | Copper(I) Cyanide, DMF or NMP |

| Typical Yield | 60-80% (based on similar reactions) |

| Purity | High purity after purification |

Conclusion

The presented retrosynthetic analysis and corresponding forward synthesis provide a comprehensive and practical guide for the preparation of this compound. The outlined procedures utilize readily available starting materials and well-established chemical transformations, making this synthetic route amenable to both laboratory-scale synthesis and potential scale-up for industrial applications. The detailed protocols and tabulated data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Cyano-2,2-difluoro-1,3-benzodioxole from Catechol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-2,2-difluoro-1,3-benzodioxole is a valuable building block in medicinal chemistry and materials science. The incorporation of the difluorobenzodioxole moiety can enhance the metabolic stability, membrane permeability, and binding affinity of molecules to their biological targets. This document provides a detailed protocol for a multi-step synthesis of this compound, commencing from catechol. The described synthetic pathway proceeds through the formation of 2,2-dichloro-1,3-benzodioxole, followed by a fluorination reaction to yield 2,2-difluoro-1,3-benzodioxole. Subsequent bromination and a palladium-catalyzed cyanation afford the final product.

Synthetic Pathway Overview

The overall synthetic route from catechol to this compound is a four-step process. The initial step involves the formation of a 1,3-benzodioxole ring from catechol, which is then chlorinated. The resulting dichlorinated intermediate is subsequently fluorinated. Finally, the introduction of the cyano group at the 5-position is achieved through bromination followed by a palladium-catalyzed cyanation reaction.

Figure 1. Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2,2-Dichloro-1,3-benzodioxole from 1,3-Benzodioxole

This procedure is adapted from an established industrial process.[1]

Materials:

-

1,3-Benzodioxole

-

Benzotrifluoride

-

Benzoyl peroxide (or other suitable radical initiator)

-

Chlorine gas

-

Nitrogen gas

Equipment:

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a three-necked round-bottom flask equipped with a stirrer, gas inlet tube, and condenser, a mixture of 1,3-benzodioxole (1.0 mole) and benzoyl peroxide (0.05 moles) in benzotrifluoride (2.0 moles) is prepared.

-

The mixture is heated to 80-90°C.

-

Chlorine gas (2.05 moles) is bubbled through the reaction mixture over a period of 2 hours.

-

After the addition of chlorine is complete, the reaction mixture is stirred at the same temperature for an additional hour to ensure the reaction goes to completion.

-

The reaction mass is then cooled to room temperature.

-

Nitrogen gas is passed through the solution to remove any unreacted dissolved chlorine and hydrogen chloride.

-

The crude 2,2-dichloro-1,3-benzodioxole in benzotrifluoride is typically used directly in the next step without further purification.

Expected Yield: 88% Purity: 97%

Step 2: Synthesis of 2,2-Difluoro-1,3-benzodioxole

This protocol is based on a well-documented fluorination reaction.[2][3]

Materials:

-

2,2-Dichloro-1,3-benzodioxole (crude from Step 1)

-

Anhydrous potassium fluoride (KF)

-

Potassium hydrogen fluoride (KHF₂)

-

Tetramethylene sulfone (sulfolane)

-

Water

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a three-necked round-bottom flask fitted with a mechanical stirrer, condenser, and heating mantle, charge anhydrous potassium fluoride (3.61 mol) and potassium hydrogen fluoride (approximately 0.12 to 0.59 mol) and tetramethylene sulfone.

-

Add 2,2-dichloro-1,3-benzodioxole (1.18 mol) to the flask.

-

Heat the reaction mixture to 140°C with vigorous stirring.

-

Monitor the reaction progress by gas chromatography. The reaction is typically complete after 8 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water (approximately 2000 g) to dissolve the inorganic salts and the sulfolane.

-

The organic phase, consisting mainly of 2,2-difluoro-1,3-benzodioxole, will separate.

-

Separate the organic layer and purify by distillation to obtain pure 2,2-difluoro-1,3-benzodioxole.

Expected Yield: 83%

Step 3: Synthesis of 5-Bromo-2,2-difluoro-1,3-benzodioxole

This procedure details the bromination of the difluorinated intermediate.

Materials:

-

2,2-Difluoro-1,3-benzodioxole

-

Carbon tetrachloride (CCl₄)

-

Iron powder

-

Bromine (Br₂)

-

Water

-

Saturated aqueous sodium chloride solution

-

Magnesium sulfate (MgSO₄)

Equipment:

-

Reaction flask

-

Stirring apparatus

-

Addition funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

High-vacuum distillation apparatus

Procedure:

-

In a reaction flask, stir a mixture of 2,2-difluoro-1,3-benzodioxole (0.1 mole) in carbon tetrachloride (200 mL).

-

Add iron powder (0.05 mole) to the mixture.

-

Cool the reaction mixture to 0°C.

-

Add bromine (0.1 mole) dropwise over a 20-minute period.

-

After the addition is complete, cautiously warm the reaction mixture to 75°C and stir for one hour.

-

Allow the mixture to cool to ambient temperature and stir for an additional 18 hours.

-

Quench the reaction by adding 200 mL of water and stirring for 20 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water, followed by two portions of a saturated aqueous sodium chloride solution.

-

Dry the organic layer over magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by distillation under high vacuum to yield 5-bromo-2,2-difluoro-1,3-benzodioxole.

Step 4: Synthesis of this compound

This proposed protocol utilizes a palladium-catalyzed cyanation of the aryl bromide intermediate.

Materials:

-

5-Bromo-2,2-difluoro-1,3-benzodioxole

-

Zinc cyanide (Zn(CN)₂)

-

Palladium(II) trifluoroacetate (Pd(TFA)₂) or a suitable palladium precatalyst

-

2-Di-tert-butylphosphino-1,1'-binaphthyl (or a similar phosphine ligand)

-

Zinc flakes (co-catalyst)

-

N,N-Dimethylacetamide (DMAC) or other suitable solvent

Equipment:

-

Schlenk flask or similar reaction vessel for inert atmosphere reactions

-

Magnetic stirrer and hotplate

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification (e.g., separatory funnel, chromatography column)

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine 5-bromo-2,2-difluoro-1,3-benzodioxole (1.0 eq), zinc cyanide (0.6 eq), palladium(II) trifluoroacetate (0.04 eq), 2-di-tert-butylphosphino-1,1'-binaphthyl (0.08 eq), and zinc flakes (0.2 eq).

-

Add anhydrous N,N-dimethylacetamide.

-

Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

After completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

| Step | Product | Starting Material | Key Reagents | Typical Yield | Purity |

| 1 | 2,2-Dichloro-1,3-benzodioxole | 1,3-Benzodioxole | Cl₂, Benzoyl peroxide | ~88% | ~97% |

| 2 | 2,2-Difluoro-1,3-benzodioxole | 2,2-Dichloro-1,3-benzodioxole | KF, KHF₂ | ~83% | >98% (after distillation) |

| 3 | 5-Bromo-2,2-difluoro-1,3-benzodioxole | 2,2-Difluoro-1,3-benzodioxole | Br₂, Fe | - | High (after distillation) |

| 4 | This compound | 5-Bromo-2,2-difluoro-1,3-benzodioxole | Zn(CN)₂, Pd catalyst | - | >97% (after chromatography) |

Note: Yields for steps 3 and 4 are highly dependent on the specific reaction conditions and scale and should be optimized.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Chlorine gas is highly toxic and corrosive. Handle with extreme caution.

-

Cyanide compounds are highly toxic. Handle with appropriate safety measures and have a cyanide poisoning antidote kit readily available.

-

Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic. Handle under an inert atmosphere where necessary.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with Benzodioxole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction involving benzodioxole derivatives. The 1,3-benzodioxole scaffold is a key structural motif in a multitude of natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[1] The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for forming carbon-carbon bonds, enabling the synthesis of diverse libraries of benzodioxole-containing compounds for drug discovery and development.[1][2]

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide or triflate.[2][3] The catalytic cycle generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

-

Oxidative Addition: A low-valent palladium(0) complex reacts with the benzodioxole halide (Ar-X) to form a palladium(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group (R) from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center (Ar and R) couple and are eliminated from the metal, forming the desired biaryl product (Ar-R) and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[1][2]

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimization of Reaction Conditions

The success and efficiency of the Suzuki-Miyaura coupling are highly dependent on the careful selection of the catalyst, base, and solvent. Optimization studies are crucial for achieving high yields and purity of the desired benzodioxole derivatives. The following tables summarize data from the screening of various reaction components for the coupling of 1-((6-bromobenzo[d][1][4]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole with phenylboronic acid.[1]

Data Presentation

Table 1: Screening of Palladium Catalysts [1][4]

| Entry | Catalyst | Yield (%) |

| 1 | Pd(PPh₃)₄ | Trace |

| 2 | Pd(OAc)₂ | 0 |

| 3 | Pd(dba)₂ | <5 |

| 4 | PdCl₂(PPh₃)₂ | 55 |

Table 2: Screening of Solvents [1][4]

| Entry | Solvent | Yield (%) |

| 5 | MeCN | 30 |

| 6 | Toluene | 0 |

| 7 | Benzene | 0 |

| 8 | DCM | 0 |

| 9 | Dioxane | 59 |

Table 3: Screening of Bases

| Entry | Base | Yield (%) |

| 10 | n-BuLi | <5 |

| 11 | sec-BuLi | Trace |

| 12 | NaH | ~10 |

| 13 | LDA | ~12 |

| 14 | LiHMDS | ~10 |

| 15 | K₂CO₃ | 59 |

Experimental Protocols

The following sections provide detailed methodologies for the Suzuki-Miyaura coupling of benzodioxole derivatives.

General Protocol for Suzuki-Miyaura Coupling

This procedure can be adapted for the coupling of various aryl- or heteroarylboronic acids with brominated benzodioxole derivatives.[1]

Materials:

-

Brominated benzodioxole derivative (1.0 eq)

-

PdCl₂(PPh₃)₂ (0.05-0.1 eq)[1]

-

Triphenylphosphine (PPh₃) (0.1-0.2 eq)[1]

-

Potassium carbonate (K₂CO₃) (2.0-3.0 eq)[1]

-

Anhydrous Dioxane[1]

-

Water

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the brominated benzodioxole derivative, arylboronic acid, PdCl₂(PPh₃)₂, PPh₃, and K₂CO₃.[1]

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.[1][2]

-

Add anhydrous dioxane and a small amount of water via syringe.[1]

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.[1]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1]

-

After the reaction is complete, cool the mixture to room temperature.[1]

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).[1][2]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1][2]

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[1][2]

Example Protocol: Synthesis of 1-((6-(4-methoxyphenyl)benzo[d][1][4]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole

This example illustrates the application of the general protocol for a specific synthesis.

Materials:

-

1-((6-bromobenzo[d][1][4]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole (1.0 eq)[1]

-

(4-methoxyphenyl)boronic acid (1.5 eq)[1]

-

PdCl₂(PPh₃)₂ (0.1 eq)[1]

-

PPh₃ (0.2 eq)[1]

-

K₂CO₃ (3.0 eq)[1]

-

Dioxane/H₂O (4:1)[1]

Procedure:

-

Follow the general protocol described in section 3.1.

-

The reaction is stirred at 90 °C for 18 hours.[1]

Experimental Workflow

The diagram below outlines a typical experimental workflow for the synthesis and purification of benzodioxole derivatives via Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura coupling is a robust and reliable method for the synthesis of a diverse range of benzodioxole derivatives.[1] By carefully selecting the catalyst, base, and solvent, high yields of the desired products can be achieved.[1] The protocols and data presented in this document provide a solid foundation for researchers to successfully apply this important reaction in their synthetic endeavors. The versatility of this methodology makes it an invaluable tool in medicinal chemistry and drug development for the creation of novel compounds with potential therapeutic applications.[1]

References

The Benzodioxole Moiety in Proteomics: A Hypothetical Application of 5-Cyano-2,2-difluoro-1,3-benzodioxole

A comprehensive search for the direct application of 5-Cyano-2,2-difluoro-1,3-benzodioxole in proteomics research did not yield specific established uses or protocols. However, based on the chemical structure of the molecule and established principles in chemical biology and proteomics, we can conceptualize its potential as a novel chemical probe. This document outlines hypothetical application notes and detailed protocols for its use in proteomics research, targeting researchers, scientists, and drug development professionals.

The unique combination of a cyano group, a difluorinated methylene bridge, and a benzodioxole core suggests potential for the development of new chemical tools for protein analysis. The cyano group can act as a reactive handle or be converted to other functional groups, while the difluorobenzodioxole moiety can confer specific physicochemical properties to a probe, such as altered metabolic stability or unique spectroscopic signatures.

Application Notes: Hypothetical Uses in Proteomics

Covalent Ligand Discovery via Cyano-Thiol Chemistry

The cyano group in this compound can potentially act as an electrophilic warhead to covalently modify cysteine residues in proteins. This approach is central to activity-based protein profiling (ABPP) and the discovery of novel drug targets. By incorporating this moiety into a larger molecule with a recognition element, it could serve as a covalent probe to map protein-ligand interactions.

Development of Novel Isobaric Labeling Reagents

The benzodioxole core could be functionalized to create a new class of isobaric mass tags for quantitative proteomics, similar in principle to well-established reagents like TMT and iTRAQ. The difluoro group could provide a unique isotopic signature for multiplexed analysis.

Photoaffinity Labeling Probes

With further chemical modification, the benzodioxole scaffold could be integrated into photoaffinity labeling probes. These probes are invaluable for identifying the direct binding partners of small molecules within the complex cellular environment.

Hypothetical Quantitative Data

The following tables represent hypothetical data that could be generated from experiments using a probe derived from this compound.

Table 1: Hypothetical Covalent Labeling Efficiency of a Benzodioxole-Derived Probe

| Target Protein | Cysteine Residue | Labeling Efficiency (%) |

| Protein Kinase X | Cys123 | 85 |

| Protein Kinase X | Cys456 | 15 |

| Aldehyde Dehydrogenase Y | Cys78 | 92 |

| Aldehyde Dehydrogenase Y | Cys90 | <5 |

Table 2: Hypothetical Quantitative Proteomics Data Using a Benzodioxole-Based Isobaric Tag

| Protein ID | Treatment A / Control | Treatment B / Control | p-value |

| P12345 | 1.85 | 0.95 | 0.045 |

| Q67890 | 0.52 | 1.02 | 0.031 |

| R54321 | 2.50 | 2.65 | 0.002 |

Experimental Protocols

Protocol 1: Covalent Labeling of Proteins in Cell Lysate

This protocol describes a hypothetical experiment to identify protein targets of a probe derived from this compound.

Materials:

-

Cell lysate from cultured cells

-

Benzodioxole-derived covalent probe (hypothetical)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Trypsin

-

Desalting columns

-

LC-MS/MS system

Procedure:

-

Lysate Preparation: Prepare cell lysate in a suitable buffer (e.g., PBS) and determine the protein concentration.

-

Probe Incubation: Treat the lysate with the benzodioxole-derived probe at a final concentration of 10 µM. Incubate for 1 hour at 37°C.

-

Reduction and Alkylation: Reduce the disulfide bonds by adding DTT to a final concentration of 5 mM and incubating for 30 minutes at 56°C. Alkylate free cysteines by adding IAM to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.

-

Protein Digestion: Perform in-solution digestion of the proteins by adding trypsin at a 1:50 (trypsin:protein) ratio and incubating overnight at 37°C.

-

Peptide Desalting: Desalt the resulting peptide mixture using a C18 desalting column.

-

LC-MS/MS Analysis: Analyze the labeled peptides by LC-MS/MS to identify the sites of covalent modification.

Protocol 2: Quantitative Proteomics using a Hypothetical Benzodioxole-Based Isobaric Tag

This protocol outlines a workflow for relative quantification of proteins between different samples.

Materials:

-

Protein samples from different conditions (e.g., control, treatment A, treatment B)

-

Benzodioxole-based isobaric labeling reagents (hypothetical)

-

Acetonitrile (ACN)

-

Triethylammonium bicarbonate (TEAB) buffer

-

Hydroxylamine

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Reduce, alkylate, and digest protein samples as described in Protocol 1.

-

Isobaric Labeling: Label each peptide sample with a different isobaric tag according to the manufacturer's instructions. This typically involves dissolving the reagent in ACN and incubating with the peptide digest in a TEAB buffer.

-

Quenching: Quench the labeling reaction with hydroxylamine.

-

Sample Pooling: Combine the labeled peptide samples into a single mixture.

-

Fractionation (Optional): For complex samples, perform offline fractionation of the pooled peptides using techniques like high-pH reversed-phase chromatography.

-

LC-MS/MS Analysis: Analyze the pooled and labeled peptide mixture by LC-MS/MS. The relative abundance of the reporter ions in the MS/MS spectra will reflect the relative abundance of the corresponding peptides in the original samples.

Visualizations

Caption: Workflow for covalent protein labeling using a hypothetical benzodioxole probe.

Caption: Hypothetical signaling pathway inhibited by a benzodioxole-derived covalent probe.

Caption: Design logic for developing proteomics probes from the core scaffold.

Application Notes and Protocols for the Fluorination of Benzodioxole Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-benzodioxole moiety is a key structural motif present in numerous natural products and pharmacologically active compounds. The strategic introduction of fluorine atoms into this scaffold can significantly enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates. This document provides detailed experimental protocols for two distinct methods for the fluorination of benzodioxole precursors: an electrochemical approach for the synthesis of fluorinated orthoesters and a halogen exchange method for the preparation of 2,2-difluoro-1,3-benzodioxole.

Method 1: Electrochemical Synthesis of Fluorinated Orthoesters from 1,3-Benzodioxoles

This protocol is based on the work of Röckl and Waldvogel (2019) and describes a scalable, dehydrogenative, and electrochemical synthesis of novel, highly fluorinated orthoesters.[1][2] This method offers a safe and environmentally benign transformation, as it uses electrons as the primary oxidant.[1]

Experimental Protocol

1. General Setup:

-

Electrolysis Cell: An undivided glass cell is used for the electrolysis.

-

Electrodes: Boron-doped diamond (BDD) electrodes are utilized for both the anode and the cathode.

-

Power Supply: A constant current power supply is required.

2. Reaction Procedure for Fluorination with 2,2,2-Trifluoroethanol (TFE):

-

Combine the 1,3-benzodioxole substrate (0.5 mmol) and 2,2,2-trifluoroethanol (TFE, 5 mL) in the undivided electrolysis cell.

-

Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.03 vol%) to the mixture.

-

Immerse the BDD electrodes into the solution.

-

Apply a constant current density of 7.2 mA/cm² until a charge of 3.0 F has passed.

-

Upon completion, the product can be isolated using standard purification techniques (e.g., column chromatography).